Dysprosium(3+) perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Magnetic Relaxation Studies

Dysprosium(III) Perchlorate is utilized in the study of slow magnetic relaxation in lanthanide helicates. These studies are crucial for understanding magnetic anisotropy and the behavior of single-molecule magnets (SMMs), which have potential applications in high-density memory devices and quantum computing .

Luminescent Molecular Nanomagnets

The compound is instrumental in creating luminescent molecular nanomagnets . By incorporating expanded organic cations into dysprosium(III) borohydrides, researchers can achieve luminescent SMMs that offer insights into magnetic anisotropy and magnetic switching of emission .

Hydrogen Storage Research

Dysprosium(III) Perchlorate is researched for its potential in hydrogen storage . The compound’s ability to form complexes with borohydrides makes it a candidate for studying hydrogen storage properties, which is a significant area of research for sustainable energy solutions .

Photoluminescence

The compound exhibits yellow room-temperature photoluminescence due to f–f electronic transitions. This property is valuable for the development of new luminescent materials and could have applications in optoelectronics and display technologies .

Biosorption and Environmental Remediation

Research has been conducted on the biosorption properties of Dysprosium(III) Perchlorate for environmental remediation. The compound’s interaction with various biomaterials can help in the removal of heavy metals and other pollutants from water sources .

Coordination Chemistry

Dysprosium(III) Perchlorate is used in coordination chemistry to synthesize novel complexes with organic ligands. These complexes are studied for their structural properties and potential applications in catalysis and materials science .

Mecanismo De Acción

Target of Action

Dysprosium(III) perchlorate, also known as dysprosium(3+);triperchlorate or Dysprosium(3+) perchlorate, is a compound that primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development.

Mode of Action

The mode of action of Dysprosium(III) perchlorate is similar to that of other perchlorate compounds. It acts as a competitive inhibitor of iodine uptake by the thyroid gland . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the sodium-iodide symporter (NIS) without being translocated into the thyroid follicular cell .

Biochemical Pathways

The primary biochemical pathway affected by Dysprosium(III) perchlorate is the thyroid hormone synthesis pathway . By inhibiting iodine uptake, it disrupts the production of thyroid hormones, thyroxine (T4), and tri-iodothyronine (T3), which are essential for various physiological processes .

Pharmacokinetics

It is known that perchlorate compounds are water-soluble and can be rapidly incorporated into aquatic ecosystems

Result of Action

The inhibition of iodine uptake by Dysprosium(III) perchlorate can lead to a decrease in the production of thyroid hormones. This can result in hypothyroidism , a condition characterized by fatigue, weight gain, and depression, among other symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dysprosium(III) perchlorate. For instance, its persistence in the environment and slow degradation rate can lead to long-term exposure . Furthermore, its presence in water bodies can lead to bioaccumulation in leafy vegetables, posing a risk to human health .

Safety and Hazards

Direcciones Futuras

Dysprosium(3+) perchlorate and related compounds have potential applications in various fields. For instance, lanthanide compounds, which include Dysprosium(3+) perchlorate, show high energy barriers to magnetic relaxation, leading to speculation about their use in molecular spintronic devices . Additionally, Dysprosium-doped strontium aluminate, prepared using perchlorate-assisted combustion synthesis, has been used to create phosphorescent pigments for glow-in-the-dark safety markings .

Propiedades

IUPAC Name |

dysprosium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHOIIJUAAORW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

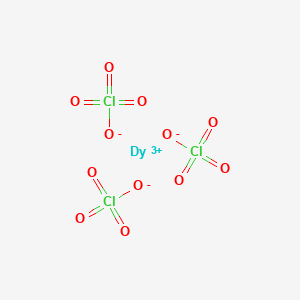

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium(3+) perchlorate | |

CAS RN |

14017-53-9 |

Source

|

| Record name | Dysprosium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What insights can molecular dynamics simulations provide about the behavior of Dysprosium(III) salts like Dysprosium(III) perchlorate in solutions?

A1: Molecular dynamics (MD) simulations can help us understand the microscopic behavior of Dysprosium(III) salts in solutions. In the provided research, MD simulations were coupled with Extended X-ray Absorption Fine Structure (EXAFS) data to determine accurate distances between Dysprosium(III) and surrounding atoms in solution. [] This information, along with data on the solution's structure and dynamics derived from the simulations, can be used to refine parameters for thermodynamic models like the Binding Mean Spherical Approximation (BIMSA) theory. This approach allows for a more accurate prediction of macroscopic thermodynamic properties, such as osmotic coefficients, which are important for understanding the behavior of Dysprosium(III) perchlorate solutions at various concentrations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.